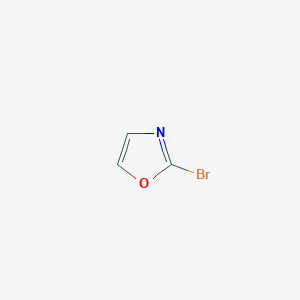
2-Bromooxazole
Vue d'ensemble
Description
2-Bromooxazole is a chemical compound with the CAS Number: 125533-82-6 and a linear formula of C3H2BrNO . It has a molecular weight of 147.96 .
Synthesis Analysis
The synthesis of this compound and similar compounds often begins with readily available starting materials. For instance, one approach to synthesizing a bromo-substituted oxazole derivative involves 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC) . This method relies on the Van Leusen oxazole method and electrophilic aromatic bromination .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C3H2BrNO/c4-3-5-1-2-6-3/h1-2H . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 166.2±23.0 °C at 760 mmHg, and a vapor pressure of 2.4±0.3 mmHg at 25°C .
Physical And Chemical Properties Analysis
This compound has a molar refractivity of 24.3±0.3 cm3, a polar surface area of 26 Å2, and a polarizability of 9.6±0.5 10-24 cm3 . It has a LogP of 1.34, indicating its lipophilicity .
Applications De Recherche Scientifique
Propriétés chimiques
“2-Bromooxazole” est un composé chimique de formule moléculaire C3H2BrNO et d'une masse molaire de 147.96 . Il est généralement stocké sous atmosphère inerte et à des températures inférieures à -20 °C .
Informations de sécurité
Lors de la manipulation du “this compound”, il est important de noter qu'il présente plusieurs mentions de danger, notamment H227, H315, H319 et H335 . Des mesures de précaution doivent être prises lors de la manipulation de ce composé .
Synthèse des dérivés
“this compound” est utilisé dans la synthèse de dérivés de 3-[1-(2-benzoxazolyl)hydrazino]propanenitrile . Ces dérivés pourraient avoir des applications potentielles dans divers domaines de la recherche.
Mécanisme D'action
Target of Action
This compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom . Oxazoles are known to have diverse biological activities, but the specific targets of 2-Bromooxazole remain to be identified.
Mode of Action
Oxazoles, in general, are known to interact with various biological targets through hydrogen bonding, dipole interactions, and π-stacking . The bromine atom in this compound could potentially enhance these interactions due to its electronegativity and size.
Pharmacokinetics
The compound’s molecular weight (14796 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 Da are generally well-absorbed .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere and under -20°c for optimal stability .
Analyse Biochimique
Biochemical Properties
It is known that oxazole derivatives, to which 2-Bromooxazole belongs, have a wide spectrum of biological activities . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Oxazole derivatives have been shown to exhibit various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Oxazole derivatives are known to be involved in various metabolic pathways , but specific studies would be needed to identify the enzymes or cofactors that this compound interacts with, and to determine any effects on metabolic flux or metabolite levels.
Subcellular Localization
Research would need to be conducted to determine the subcellular localization of the compound and any effects on its activity or function .
Propriétés
IUPAC Name |
2-bromo-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-5-1-2-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHPNSOKVRTPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565645 | |
| Record name | 2-Bromo-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125533-82-6 | |
| Record name | 2-Bromo-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-bromooxazole a useful building block for synthesizing diverse oxazole derivatives?
A1: this compound serves as a valuable starting material for synthesizing various substituted oxazoles via palladium-catalyzed Suzuki coupling reactions. The bromine atom acts as a leaving group, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the oxazole ring. []
Q2: What are the advantages of using Suzuki coupling for functionalizing oxazoles compared to traditional methods?
A2: Traditional methods for synthesizing substituted oxazoles often rely on condensation reactions requiring harsh conditions and multi-step syntheses of precursors. Suzuki coupling offers a milder and more efficient approach, allowing for late-stage diversification of the oxazole core. This strategy enables the rapid generation of diverse oxazole libraries, which is particularly beneficial for drug discovery efforts. []
Q3: Are there any limitations to using this compound in Suzuki couplings?
A3: While the paper primarily focuses on 2-phenyl-4-trifloyloxazole, it does mention previous work utilizing this compound in Suzuki couplings. [] Further research might be needed to fully explore potential limitations of this compound in these reactions, such as its reactivity with different boronic acid partners or potential side reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















